6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
The compound 6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one features a pyridazinone core (2,3-dihydropyridazin-3-one) with a cyclopropyl group at position 6 and a substituted azetidinylmethyl moiety. The azetidine ring is further functionalized with a pyrido[1,2-a]pyrimidin-4-one group, introducing structural complexity that may enhance bioactivity and target selectivity. This scaffold is synthetically accessible via multi-step heterocyclic reactions, as seen in analogous compounds (e.g., tetrazole- and coumarin-functionalized pyrimidinones in ) .
Properties
IUPAC Name |
2-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-7-6-15(14-4-5-14)21-24(18)12-13-10-22(11-13)17-9-19(26)23-8-2-1-3-16(23)20-17/h1-3,6-9,13-14H,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDFQACPWOGQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS Number: 2176124-84-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
The molecular formula of this compound is , with a molecular weight of 349.4 g/mol. Its structure features multiple pharmacologically relevant moieties, including a pyrido-pyrimidine core and an azetidine ring, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of compounds related to this structure. For instance, derivatives of pyrido[1,2-a]pyrimidine have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.
In vitro studies suggest that compounds with similar structural features can inhibit key signaling pathways involved in cancer cell proliferation:
| Compound | Mechanism of Action | Reference |
|---|---|---|
| 6-cyclopropyl derivative | Induces apoptosis via caspase activation | |
| 4-oxo derivatives | Inhibits microtubule dynamics | |
| Mannich bases | Anticancer and cytotoxic effects |
Enzyme Inhibition
Enzyme inhibition is another critical area of biological activity for this compound. Studies have shown that similar pyrido-pyrimidine derivatives can act as inhibitors of enzymes such as human leukocyte elastase (HLE), which is implicated in inflammatory diseases:
| Enzyme Target | Inhibition Constant (K_i) | Effect |
|---|---|---|
| Human leukocyte elastase | 0.0168 nM | Anti-inflammatory potential |
| Acetylcholinesterase (AChE) | Varies by derivative | Neuroprotective effects |
The ability to inhibit these enzymes suggests that 6-cyclopropyl derivatives could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.
Other Pharmacological Effects
Beyond anticancer and enzyme inhibition activities, compounds similar to 6-cyclopropyl derivatives exhibit a range of other biological effects:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
- Anti-inflammatory Effects : The modulation of inflammatory pathways indicates potential use in treating inflammatory diseases.
- Cytotoxicity : Certain analogs display cytotoxic effects on various cancer cell lines, suggesting a broad therapeutic potential.
Case Studies
Recent case studies have explored the efficacy of structurally related compounds in clinical settings:
- Study on Anticancer Efficacy : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
- Inflammation Model : In an animal model for asthma, a pyrido-pyrimidine derivative showed a marked reduction in eosinophil infiltration and cytokine production.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
The compound is compared below with structurally related heterocycles, focusing on core motifs, substituents, and hypothetical pharmacological implications.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence: The pyridazinone core (shared with ’s compound) is associated with anti-inflammatory and anticancer properties. The imidazo[1,2-a]pyridine core () is prevalent in kinase inhibitors due to its planar aromaticity . The pyrido[1,2-a]pyrimidinone group in the main compound may enhance π-π stacking interactions with protein targets, improving binding affinity compared to simpler analogs.
Substituent Effects: Cyclopropyl Group: Increases lipophilicity and metabolic stability compared to methyl () . Pyrido[1,2-a]pyrimidinone Moiety: May mimic nucleotide structures, enabling interactions with enzymes like topoisomerases or kinases.
Coumarin-containing analogs () exhibit antioxidant properties, but the main compound’s complex substituents may redirect bioactivity toward cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
